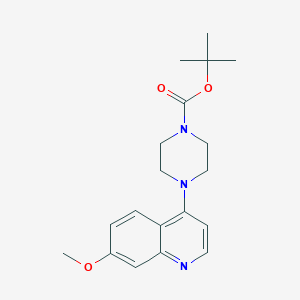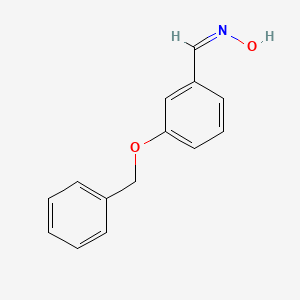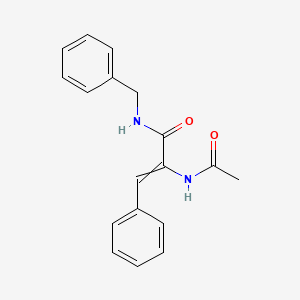
Methyl 5-(3-bromo-5-(trifluoromethyl)phenyl)isoxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(3-bromo-5-(trifluoromethyl)phenyl)isoxazole-3-carboxylate is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is notable for its trifluoromethyl and bromine substituents, which can significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(3-bromo-5-(trifluoromethyl)phenyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method starts with the preparation of the isoxazole ring. For instance, acetophenone can be reacted with diethyl oxalate in the presence of methanol and sodium methoxide at low temperature to yield methyl 2,4-dioxo-4-phenylbutanoate . This intermediate can then be cyclized with hydroxylamine hydrochloride in refluxing methanol to form the isoxazole ring
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(3-bromo-5-(trifluoromethyl)phenyl)isoxazole-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted isoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(3-bromo-5-(trifluoromethyl)phenyl)isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of methyl 5-(3-bromo-5-(trifluoromethyl)phenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl and bromine substituents can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-phenylisoxazole-3-carboxylate: Lacks the bromine and trifluoromethyl substituents.
Methyl 5-(3-chloro-5-(trifluoromethyl)phenyl)isoxazole-3-carboxylate: Contains a chlorine atom instead of bromine.
Methyl 5-(3-bromo-5-methylphenyl)isoxazole-3-carboxylate: Contains a methyl group instead of trifluoromethyl.
Uniqueness
The presence of both bromine and trifluoromethyl groups in methyl 5-(3-bromo-5-(trifluoromethyl)phenyl)isoxazole-3-carboxylate makes it unique. These substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H7BrF3NO3 |
|---|---|
Molekulargewicht |
350.09 g/mol |
IUPAC-Name |
methyl 5-[3-bromo-5-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H7BrF3NO3/c1-19-11(18)9-5-10(20-17-9)6-2-7(12(14,15)16)4-8(13)3-6/h2-5H,1H3 |
InChI-Schlüssel |
WCDGZYPURCUKLN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NOC(=C1)C2=CC(=CC(=C2)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[5-chloro-1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13711916.png)





![1-Cbz-4-[2-(1-Boc-4-piperidyl)ethyl]piperazine](/img/structure/B13711956.png)




